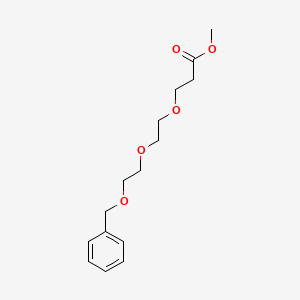
Benzyl-PEG3-methyl ester
Vue d'ensemble
Description
Benzyl-PEG3-methyl ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG3-methyl ester typically involves the esterification of benzyl alcohol with a polyethylene glycol derivative. The reaction is catalyzed by an acid or base, depending on the desired conditions. The process involves the following steps:
Esterification: Benzyl alcohol reacts with polyethylene glycol under acidic conditions to form this compound.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of benzyl alcohol and polyethylene glycol are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or distillation techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl-PEG3-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and polyethylene glycol.
Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves using a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are commonly used.
Major Products:
Hydrolysis: Benzyl alcohol and polyethylene glycol.
Transesterification: New esters formed by exchanging the ester group with another alcohol.
Applications De Recherche Scientifique
Benzyl-PEG3-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
Benzyl-PEG3-methyl ester functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:
Binding: One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing the levels of the target protein.
Comparaison Avec Des Composés Similaires
Benzyl-PEG4-methyl ester: Similar structure but with an additional ethylene glycol unit.
Benzyl-PEG2-methyl ester: Similar structure but with one less ethylene glycol unit.
Uniqueness: Benzyl-PEG3-methyl ester is unique due to its specific length of the polyethylene glycol chain, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for effective protein degradation and therapeutic applications .
Propriétés
IUPAC Name |
methyl 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-17-15(16)7-8-18-9-10-19-11-12-20-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJUNFWEMICIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


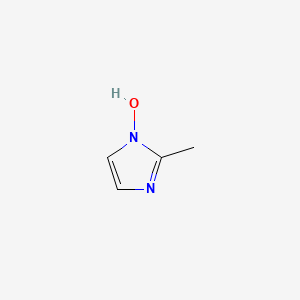
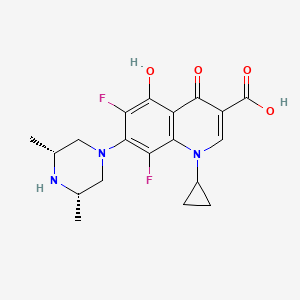
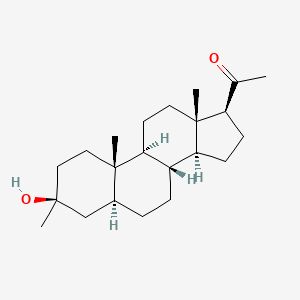
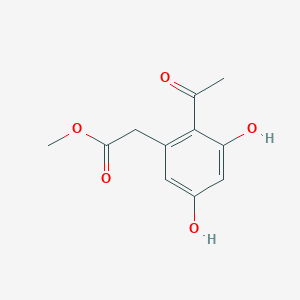
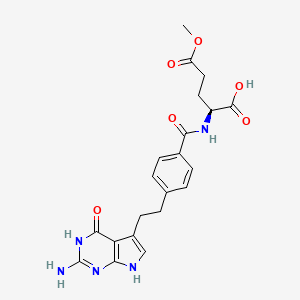
![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)
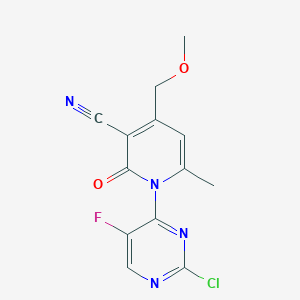
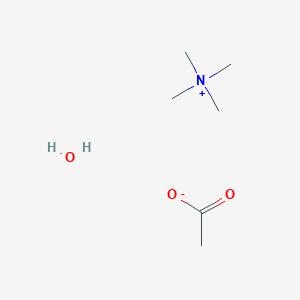
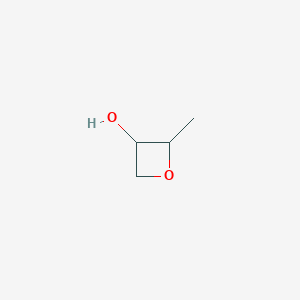
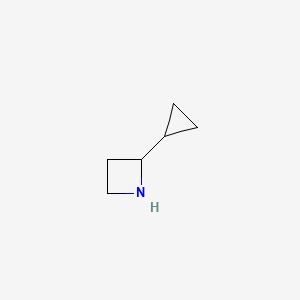
![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)
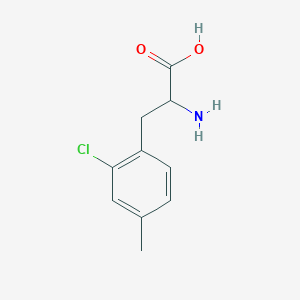
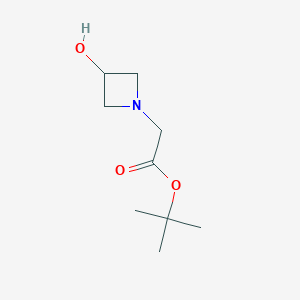
![1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320883.png)
